molecular formula C13H18BrNO B1399563 [(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine CAS No. 1343608-34-3

[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine

Cat. No.: B1399563
CAS No.: 1343608-34-3
M. Wt: 284.19 g/mol
InChI Key: VMQJCWIZIYQOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine is a secondary amine featuring two distinct substituents: a 4-bromobenzyl group and a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) group.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-(oxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-13-3-1-11(2-4-13)9-15-10-12-5-7-16-8-6-12/h1-4,12,15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQJCWIZIYQOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine typically involves the reaction of 4-bromobenzyl chloride with oxan-4-ylmethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxan-4-yl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares [(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine with structurally related amines, highlighting substituent-driven differences in molecular weight, lipophilicity (predicted logP), and solubility:

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted logP Solubility (in water)
This compound C₁₃H₁₈BrNO₂ 308.20 g/mol 4-Bromobenzyl, oxan-4-ylmethyl ~2.5 Moderate
(4-Bromophenyl)methylamine C₁₀H₁₄BrN 228.13 g/mol 4-Bromobenzyl, isopropyl ~3.1 Low
2-(4-Bromophenyl)ethylamine C₉H₁₂BrN 214.11 g/mol 4-Bromophenethyl, methyl ~2.8 Moderate
[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine C₁₂H₁₈N₂O 206.29 g/mol Pyridin-4-ylmethyl, oxan-4-ylmethyl ~1.2 High

Key Observations :

  • The oxan-4-ylmethyl group reduces logP compared to purely aliphatic substituents (e.g., isopropyl in ), enhancing water solubility.
  • The 4-bromophenyl group increases molecular weight and lipophilicity relative to non-halogenated analogs (e.g., pyridin-4-yl in ).

Structural and Crystallographic Insights

  • Hydrogen Bonding : In related 4-bromophenyl amides (), N–H···O and O–H···O interactions stabilize crystal packing. The target compound’s amine group may participate in weaker hydrogen bonding compared to amides.
  • Conformational Flexibility : The oxan-4-yl group’s chair conformation (as seen in ) could influence the compound’s binding to biological targets.

Biological Activity

[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine is a tertiary amine notable for its unique structural features, including a 4-bromophenyl group and an oxan-4-yl moiety. This compound has garnered attention for its potential biological activities, particularly as a ligand for opioid receptors, which are pivotal in pain management and various neurological disorders.

Chemical Structure

The structural formula of this compound can be represented as follows:

C12H16BrN(CID 485400)\text{C}_{12}\text{H}_{16}\text{BrN}\quad (\text{CID 485400})

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as opioid receptors. This interaction can modulate receptor activity, leading to significant pharmacological effects. The presence of the bromophenyl and oxan groups is believed to enhance binding affinity and selectivity towards these receptors, which may contribute to its analgesic properties.

Opioid Receptor Interaction

Preliminary studies suggest that compounds structurally similar to this compound may exhibit significant biological activities as opioid receptor ligands. This is crucial for developing new analgesics and treatments for pain-related conditions .

Antimicrobial and Antiproliferative Properties

Research indicates that related compounds have shown promising antimicrobial activity and anticancer potential. For instance, derivatives with similar structural features have been screened for their efficacy against various microbial strains and cancer cell lines, suggesting a broader therapeutic application .

Case Studies

  • Opioid Receptor Ligands : A study highlighted the synthesis and evaluation of various brominated phenyl compounds as opioid receptor ligands. Results indicated that modifications to the phenyl group significantly influenced binding affinity and selectivity .
  • Antimicrobial Activity : In a comparative study, derivatives of this compound were tested against common pathogens. The results showed that certain modifications led to enhanced antimicrobial properties, indicating potential applications in treating infections .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
1-(4-Bromophenyl)-N,N-dimethylmethanamineSimilar brominated phenyl groupDimethyl substitution affects steric properties
2-(4-Bromophenyl)-N-methylpropanaminePropane chain instead of oxaneVarying chain length influences lipophilicity
N-(4-Bromophenyl)-N-methylethanamineEthane chain instead of oxaneAlters interaction dynamics with receptors
(4-Chlorophenyl)methyl[(oxan-4-yl)methyl]amineChlorine instead of bromineComparison highlights halogen effects on activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.